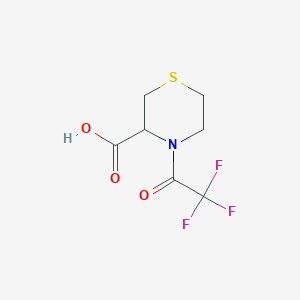
4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to a thiomorpholine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
科学的研究の応用
4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It is utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiomorpholine ring may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
Thiomorpholine-3-carboxylic acid: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
4-(2,2,2-Trifluoroacetyl)morpholine-3-carboxylic acid: Contains a morpholine ring instead of a thiomorpholine ring, leading to variations in biological activity and applications.
Uniqueness: 4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the trifluoroacetyl group and the thiomorpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
生物活性
4-(2,2,2-Trifluoroacetyl)thiomorpholine-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Synthesis
The synthesis of this compound typically involves the acylation of thiomorpholine derivatives. The trifluoroacetyl group is introduced in the reaction using various coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to enhance the yield and purity of the final product. The reaction conditions often require careful optimization to minimize byproducts and maximize the desired compound yield .
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.
Antiviral Activity
Recent studies have evaluated the antiviral potential of thiomorpholine derivatives against human coronaviruses. In preliminary analyses, compounds similar to this compound exhibited moderate antiviral activity. For example, derivatives were tested against strains like HCoV-229E and HCoV-OC43, showing varying degrees of efficacy .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's profile. Research indicates that related compounds with similar structural motifs exhibit significant antioxidant properties. These compounds were evaluated using assays such as ABTS and DPPH, revealing that certain derivatives can effectively scavenge free radicals and reduce oxidative stress markers .
Cytotoxicity Studies
Cytotoxicity assessments have been performed to determine the safety profile of this compound. In vitro studies indicated that while some derivatives showed promising biological activity, they also presented cytotoxic effects at higher concentrations. This necessitates further investigation into dose-dependent effects and therapeutic indices .
Case Studies
- Antiviral Efficacy : A study focused on a series of thiomorpholine derivatives demonstrated that certain modifications to the structure enhanced antiviral activity significantly. Compounds were subjected to cytotoxicity tests alongside antiviral assays to establish their therapeutic potential .
- Oxidative Stress Reduction : Another research effort highlighted the antioxidant capacity of thiomorpholine derivatives in cellular models exposed to oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) levels when treated with these compounds, suggesting potential applications in managing oxidative stress-related diseases .
Data Tables
特性
分子式 |
C7H8F3NO3S |
|---|---|
分子量 |
243.21 g/mol |
IUPAC名 |
4-(2,2,2-trifluoroacetyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3S/c8-7(9,10)6(14)11-1-2-15-3-4(11)5(12)13/h4H,1-3H2,(H,12,13) |
InChIキー |
CDRSIDXHSGJLSJ-UHFFFAOYSA-N |
正規SMILES |
C1CSCC(N1C(=O)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















